1-(2-oxoethyl)cyclobutane-1-carbonitrile is a cyclobutane derivative characterized by the presence of a carbonitrile group and a ketone functionality. This compound is significant in organic synthesis, particularly for its potential applications in medicinal chemistry and materials science. The molecular formula for 1-(2-oxoethyl)cyclobutane-1-carbonitrile is C8H11NO, with a molecular weight of approximately 153.18 g/mol.
This compound can be sourced from various chemical suppliers, including specialty chemical manufacturers and online chemical databases. It is often used as an intermediate in the synthesis of more complex organic molecules.
1-(2-oxoethyl)cyclobutane-1-carbonitrile falls under the category of organic compounds, specifically within the subclass of nitriles and ketones. Its structural characteristics position it as a valuable building block in organic synthesis.
The synthesis of 1-(2-oxoethyl)cyclobutane-1-carbonitrile can be accomplished through several methods. A common approach involves the reaction of cyclobutane derivatives with appropriate reagents to introduce the carbonitrile and ketone functionalities.
Technical Details:
The molecular structure of 1-(2-oxoethyl)cyclobutane-1-carbonitrile features a cyclobutane ring with a ketone group at one position and a carbonitrile group at another.
| Property | Value |
|---|---|
| Molecular Formula | C8H11NO |
| Molecular Weight | 153.18 g/mol |
| IUPAC Name | 1-(2-oxoethyl)cyclobutane-1-carbonitrile |
| InChI | InChI=1S/C8H11NO/c9-7(10)6-4-2-1-3-5(6)8/h6H,1-4H2 |
| Canonical SMILES | C1CC(C(C(=O)CC#N)C1)C(=O) |
1-(2-oxoethyl)cyclobutane-1-carbonitrile can participate in various chemical reactions due to its functional groups:
Types of Reactions:
Technical Details:
The reactivity of this compound allows it to serve as an intermediate in synthesizing more complex molecules, including pharmaceuticals.
The mechanism of action for 1-(2-oxoethyl)cyclobutane-1-carbonitrile primarily involves its ability to undergo nucleophilic addition reactions. For instance, when reacting with amines, the nucleophile attacks the electrophilic carbon in the carbonyl group, leading to the formation of an amine derivative.
The general process can be summarized as follows:
1-(2-oxoethyl)cyclobutane-1-carbonitrile is utilized in various scientific fields:
Recent advances in cyclobutane ring synthesis emphasize strain management and stereoselectivity. Key methodologies include:
Table 1: Key Cyclobutane Ring Formation Methods
| Strategy | Catalyst/Conditions | Key Product | Yield (%) |
|---|---|---|---|
| Gold [2+2] Cycloaddition | (R)-DTBM-SEGPHOS(AuCl)₂ | Bicyclo[3.2.0]heptane derivatives | 60–85 |
| Photocycloaddition | UV flow reactor | tert-Butyl 2-oxabicyclo[2.2.0]hex-5-ene | 75 |
| FeCl₃-Catalyzed Metathesis | FeCl₃ (10 mol%), DCE, 25°C | Spirocyclic cyclobutanes | 70–87 |
Functionalizing cyclobutane scaffolds with aldehyde groups employs chemoselective C–C bond formations:
Optimization focuses on protecting group strategies: tert-butyl esters prevent undesired reactions at the carboxylic acid during aldehyde installation [4].
Synthetic routes for three- and four-membered ring nitriles differ in ring strain management and catalyst requirements:
Table 2: Cyclopropane vs. Cyclobutane Carbonitrile Synthesis
| Parameter | Cyclopropane Systems | Cyclobutane Systems |
|---|---|---|
| Ring Strain Energy | 115 kJ/mol | 110 kJ/mol |
| Key Catalyst | Rh₂(OAc)₄ | FeCl₃ or Au(I) complexes |
| Typical Yield Range | 45–70% | 70–89% |
| Functional Group Limit | Low (N, O groups inhibit) | Moderate (esters, nitriles ok) |
Sustainable methodologies prioritize solvent reduction and catalyst recyclability:
Table 3: Green Metrics for Nitrile-Oxoethyl Coupling Methods
| Method | Solvent | Catalyst Loading | E-Factor | Scale-Up Feasibility |
|---|---|---|---|---|
| Batch Photocycloaddition | Acetonitrile | None | 8.5 | Limited |
| Continuous Flow Photo | EtOAc/water | None | 3.2 | High (>100 g) |
| Phosphonate Coupling | THF | None (base only) | 2.1 | Moderate (50 g) |
CAS No.: 10257-55-3
CAS No.: 15091-91-5
CAS No.: 10035-03-7
CAS No.: 32157-29-2
CAS No.: 127886-77-5